(2-Ethylphenyl)urea

α-Chymotrypsin Inhibition Enzyme Inhibition Assay Medicinal Chemistry

Researchers requiring an ortho-substituted phenylurea building block for CNS-targeted programs often face off-target cytotoxicity that confounds assay results. (2-Ethylphenyl)urea (CAS 114-32-9) addresses this challenge by combining elevated lipophilicity (LogP 2.33) for blood-brain barrier penetration with a documented lack of intrinsic antiproliferative activity, making it ideal for chemical probes. Key advantages: • Strategic ortho-ethyl substitution alters steric profile and target engagement vs. meta/para analogs • Validated scalable reverse-phase HPLC method (Newcrom R1) reduces method development time • Bulk and research quantities available with rapid global delivery

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 114-32-9
Cat. No. B091937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylphenyl)urea
CAS114-32-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)N
InChIInChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
InChIKeyJVCAOEDDDQNLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethylphenyl)urea Technical Guide


N-(2-Ethylphenyl)urea (CAS 114-32-9), also known as (2-Ethylphenyl)urea or o-Ethylphenylurea, is a monosubstituted phenylurea derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. It is characterized by an ortho-ethyl substitution on the phenyl ring , which imparts distinct physicochemical properties including a melting point of 142–143 °C [1], a calculated LogP of 2.33 , and moderate solubility in organic solvents . This compound serves as a key building block in pharmaceutical and agrochemical research , where its specific substitution pattern can critically influence target interactions and downstream biological outcomes.

Ortho-ethyl substitution for SAR exploration
CNS target intermediate with elevated lipophilicity
Non-cytotoxic scaffold for chemical probe design
Published HPLC method supports analytical workflow

N-(2-Ethylphenyl)urea: Ortho-Substitution Advantage


In-class substitution of N-(2-Ethylphenyl)urea with other phenylurea analogs is not scientifically defensible without rigorous revalidation of the experimental system. The ortho-ethyl group is not a silent structural feature; it fundamentally alters the compound's steric profile, lipophilicity, and potential for target engagement. Broad SAR studies on phenylurea derivatives have established that ortho-substitution consistently yields the lowest cytokinin-like activity compared to meta- or para-substitution [1], and that ortho-substituted phenylureas can exhibit distinct enzyme inhibition profiles, such as superior α-chymotrypsin inhibition (IC50 = 8.10 μM for a 2-methyl analog) [2]. Therefore, replacing N-(2-Ethylphenyl)urea with a non-ortho or unsubstituted analog will likely result in non-equivalent biological outcomes, confounding data interpretation and jeopardizing experimental reproducibility.

Ortho vs. meta/para Meta/para-substituted phenylureas may exhibit different enzyme inhibition and cytokinin activity profiles.
Unsubstituted phenylurea Lower lipophilicity may reduce blood-brain barrier permeation relative to ortho-ethyl analog.
Cytotoxic analogs 2-Chloroethyl or oxazoline derivatives may introduce confounding antiproliferative effects in cell-based assays.

Evidence for N-(2-Ethylphenyl)urea Selection


Enhanced α-Chymotrypsin Inhibition

For α-chymotrypsin inhibition, ortho-substitution on the phenylurea core correlates with enhanced potency. While no direct data exists for N-(2-Ethylphenyl)urea, a structurally analogous N-(2-methylphenyl) urea derivative (Compound 15) demonstrated a strong IC50 of 8.10 ± 0.14 μM, comparable to the standard chymostatin (IC50 = 8.24 ± 0.11 μM) [1]. This ortho-substitution effect is further supported by the observation that N-(2-acetylphenyl)-N′-(3-methylphenyl) urea (Compound 10) was significantly less potent (IC50 = 13.6 ± 0.23 μM) [1]. These data indicate a clear SAR trend where ortho substitution is beneficial for α-chymotrypsin inhibition, a property that N-(2-Ethylphenyl)urea can leverage due to its ortho-ethyl group.

α-Chymotrypsin inhibition
Class-level inference
Ortho-methyl analog IC50 8.10 ± 0.14 μM vs. chymostatin 8.24 ± 0.11 μM
Supports ortho-substitution as a determinant of serine protease inhibition
Data to verify for 2-ethyl analog directly
α-Chymotrypsin Inhibition Enzyme Inhibition Assay Medicinal Chemistry

Lipophilicity-Driven CNS Penetration

The ortho-ethyl group of N-(2-Ethylphenyl)urea increases its lipophilicity relative to unsubstituted phenylurea (LogP 2.33 vs. 1.00 for phenylurea) . In CNS drug discovery, this difference is critical; a LogP increase of 1-2 units can translate to a 10- to 100-fold increase in blood-brain barrier permeability [1]. This provides a clear physiochemical rationale for selecting N-(2-Ethylphenyl)urea over less lipophilic phenylurea building blocks when designing molecules intended for CNS targets.

Lipophilicity (LogP)
Class-level inference
LogP 2.33 (calc.) vs. phenylurea 1.00, >10-fold increase
May support selection for CNS target compound design
Class-level permeability inference
Drug Discovery Pharmacokinetics Lipophilicity

Published HPLC Method with Newcrom R1

A validated reverse-phase HPLC method specifically for (2-Ethylphenyl)urea using a Newcrom R1 column has been reported [1]. This method utilizes a simple mobile phase (acetonitrile, water, phosphoric acid) and is described as scalable and suitable for both analytical and preparative separations, including pharmacokinetic studies [1]. This provides a defined analytical starting point that is not guaranteed for less common analogs.

HPLC method availability
Supporting evidence
Newcrom R1 column, acetonitrile/water/phosphoric acid
Reduces method development time for analytical workflows
Method transfer review recommended
Analytical Chemistry Quality Control Method Transfer

Key Intermediate for CB1 Antagonist Patents

Patent literature specifically claims N-(2-Ethylphenyl)urea as a key intermediate in the synthesis of diaryl urea-based cannabinoid-1 (CB1) receptor antagonists [1]. The patent explicitly claims compounds like 1-[3-(difluoromethoxy)phenyl]-3-(2-ethylphenyl)urea [1], demonstrating that the ortho-ethylphenyl urea core is a critical scaffold for achieving CB1 antagonism. This provides a direct link to a well-defined, pharmacologically relevant target space that is protected by intellectual property.

CB1 antagonist intermediate
Supporting evidence
Claimed in patent AU2005302669A1 as diaryl urea scaffold
Enables exploration of patent-protected CB1 antagonist chemical space
IP review may be needed
Intellectual Property Medicinal Chemistry CNS Research

Non-Cytotoxic Scaffold for Chemical Probes

In a comparative study of aromatic urea derivatives, N-phenyl-N'-(2-ethyl)urea (EU) derivatives were found to be devoid of antiproliferative activity [1]. In contrast, the corresponding N-phenyl-N'-(2-chloroethyl)urea (CEU) and N-aryl amino-2-oxazoline (OXA) derivatives exhibited potent antiproliferative activity with GI50 values between 1.7 and 10 μM across three tumor cell lines [1]. This stark difference highlights that the simple ethyl substituent produces a biologically silent scaffold.

Non-cytotoxic scaffold
Direct head-to-head comparison
EU derivatives: no antiproliferative activity vs. CEU GI50 1.7–10 μM
Supports selection as a non-cytotoxic probe scaffold to reduce assay interference
Direct comparison confirms lack of antiproliferative activity
Chemical Biology Probe Development Selectivity Screening

N-(2-Ethylphenyl)urea Applications


CNS-Penetrant Kinase Inhibitor Design

The elevated lipophilicity of the ortho-ethylphenyl group (LogP 2.33 vs. 1.00 for phenylurea) makes N-(2-Ethylphenyl)urea a strategic choice for medicinal chemists optimizing lead compounds for blood-brain barrier penetration. This is particularly relevant for CNS targets such as the cannabinoid-1 (CB1) receptor, where the (2-ethylphenyl)urea core is a claimed pharmacophoric element in patent-protected antagonist series [1].

Low-Cytotoxicity Chemical Probe Synthesis

Given the documented lack of intrinsic antiproliferative activity of N-phenyl-N'-(2-ethyl)urea derivatives [1], this scaffold is ideal for constructing chemical probes where off-target cytotoxicity could confound results. Researchers investigating specific signaling pathways, protein-protein interactions, or targeted protein degradation can use this building block to minimize the risk of assay interference from general cell death.

QC and Method Development for Phenylureas

Analytical chemistry and QC laboratories can leverage the published, scalable reverse-phase HPLC method using a Newcrom R1 column [1] as a validated starting point for the quantification and purity assessment of N-(2-Ethylphenyl)urea. This reduces method development overhead and ensures robust, reproducible data for batch release and stability studies.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor design
Ortho-ethyl lipophilicity context
Blood-brain barrier permeability assay
Non-cytotoxic chemical probe synthesis
Scaffold with reported lack of antiproliferative activity
Antiproliferative assay in target cell lines
QC and method development for phenylureas
Published HPLC method availability
Method transfer and reproducibility study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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